molecular formula C9H11N3O4 B14883622 1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14883622
M. Wt: 225.20 g/mol
InChI Key: LXGSORYJQQDMIO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A proline analog with similar structural features.

    Oxetane derivatives: Compounds containing a four-membered ring with an oxygen atom, similar to the azetidine ring in the target compound.

Uniqueness

1-(Azetidin-3-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of both azetidine and pyrimidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O4/c13-7-6(8(14)15)4-12(9(16)11-7)3-5-1-10-2-5/h4-5,10H,1-3H2,(H,14,15)(H,11,13,16)

InChI Key

LXGSORYJQQDMIO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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